molecular formula C17H16BrNO4S2 B2354083 4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole CAS No. 686738-33-0

4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole

Cat. No.: B2354083
CAS No.: 686738-33-0
M. Wt: 442.34
InChI Key: FOYDXMHLSAWSDS-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, sec-butylthio, furan, and oxazole groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step might involve the sulfonylation of 4-bromophenyl using a sulfonyl chloride reagent under basic conditions.

    Formation of the Furan-2-yl Oxazole Intermediate: This could involve the cyclization of a furan derivative with an appropriate oxazole precursor.

    Coupling of Intermediates: The final step would involve coupling the bromophenyl sulfonyl intermediate with the furan-2-yl oxazole intermediate under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group could be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles could be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce various functional groups into the bromophenyl ring.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole
  • 4-((4-Methylphenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole
  • 4-((4-Nitrophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole

Uniqueness

4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can be leveraged in specific applications where the bromine atom plays a crucial role.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-butan-2-ylsulfanyl-2-(furan-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S2/c1-3-11(2)24-17-16(19-15(23-17)14-5-4-10-22-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYDXMHLSAWSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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